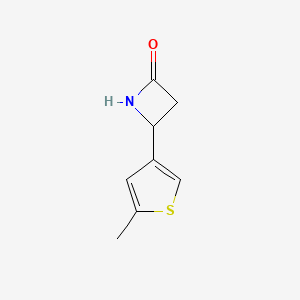

4-(5-Methylthiophen-3-yl)azetidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NOS |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

4-(5-methylthiophen-3-yl)azetidin-2-one |

InChI |

InChI=1S/C8H9NOS/c1-5-2-6(4-11-5)7-3-8(10)9-7/h2,4,7H,3H2,1H3,(H,9,10) |

InChI Key |

HLSMDJNLHCOFAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CS1)C2CC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Next-Generation Synthetic Modalities for 4-Substituted Azetidin-2-ones: A Technical Blueprint for Drug Discovery

Executive Summary

Azetidin-2-ones (β-lactams) represent one of the most privileged pharmacophores in medicinal chemistry. While historically anchoring the antibacterial pipeline (e.g., penicillins, cephalosporins, and monobactams), the azetidin-2-one nucleus has transcended its traditional role, emerging as a core scaffold for cholesterol absorption inhibitors (e.g., Ezetimibe), enzyme inhibitors, and versatile synthetic intermediates for complex alkaloids[1]. The C4 position of the four-membered ring is a critical vector; its substitution pattern dictates both the steric shielding of the reactive β-lactam carbonyl and the molecule's binding affinity to target proteins[2]. This whitepaper provides an in-depth technical analysis of recent, highly efficient synthetic routes for 4-substituted azetidin-2-ones, emphasizing mechanistic causality, stereocontrol, and self-validating experimental protocols.

Mechanistic Paradigms & Causality

The Modified Kinugasa Reaction: Acetylide "Ate" Complexes

The traditional Kinugasa reaction relies on the cycloaddition of terminal alkynes and nitrones. However, a recent paradigm shift in green chemistry employs inexpensive calcium carbide (

Fig 1. Mechanistic workflow of the modified Kinugasa reaction utilizing calcium carbide.

Asymmetric Staudinger Cycloaddition via Chiral Sulfinyl Imines

The Staudinger ketene-imine [2+2] cycloaddition is the most universally applied method for β-lactam synthesis[5]. To achieve absolute stereocontrol at the C4 position, modern approaches utilize chiral N-tert-butanesulfinyl imines[6]. The causality of this design is twofold: first, the electron-withdrawing sulfinyl group activates the imine carbon for nucleophilic attack by the in situ generated ketene; second, the sterically demanding tert-butyl group provides profound facial shielding[6]. The reaction proceeds via a zwitterionic intermediate. The pre-existing stereocenter on the sulfinyl auxiliary strictly governs the conrotatory ring closure, yielding enantiopure azetidin-2-ones with high diastereomeric ratios[6].

Fig 2. Asymmetric Staudinger cycloaddition pathway via a zwitterionic intermediate.

Four-Component Reactions (4-CR) from Methyleneaziridines

For the synthesis of highly sterically hindered 1,3,4,4-tetrasubstituted β-lactams, a novel multicomponent reaction (MCR) has been established[7]. This sequence is thermodynamically driven by the strain-release of a 2-methyleneaziridine ring. Cu(I) catalyzes the regioselective ring opening of the aziridine by a Grignard reagent, forming a reactive metalloenamine[7]. Capture by a carbon-based electrophile sets the first point of diversity, generating an imine that is immediately trapped by a ketene in a Staudinger[2π + 2π] cycloaddition[7]. This "one-pot" cascade forms three new intermolecular C–C bonds sequentially.

Fig 3. Four-component reaction workflow for 1,3,4,4-tetrasubstituted azetidin-2-ones.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the discussed synthetic routes, providing a decision matrix for process chemists and discovery scientists.

| Synthetic Route | Core Reactants | Catalyst / Promoter | Typical Yield | Stereoselectivity | Key Advantage |

| Modified Kinugasa [4] | Nitrone, | 65–85% | Exclusive C4-substitution | High atom-economy; avoids gaseous/terminal alkynes. | |

| Asymmetric Staudinger [6] | Chiral Sulfinyl Imine, Ketene | Triethylamine (Base) | 74–94% | High Diastereomeric Ratio (dr > 95:5) | Predictable stereocontrol via recoverable chiral auxiliary. |

| Methyleneaziridine 4-CR [7] | Aziridine, Grignard, Electrophile, Ketene | 46–63% | Tetrasubstituted (C1, C3, C4, C4) | Rapid generation of high structural diversity in one pot. |

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each critical step includes the mechanistic rationale (causality) and in-process controls.

Protocol A: Cu-Catalyzed Kinugasa Reaction utilizing Calcium Carbide[4]

Objective: Synthesis of exclusively 4-substituted azetidin-2-ones.

-

Lattice Disruption: In an oven-dried Schlenk flask under an argon atmosphere, suspend

(3.0 equiv) in anhydrous THF. Add-

Causality & Validation: Fluoride ions strongly coordinate to calcium, breaking the polymeric carbide lattice. The suspension will visibly change texture, validating the release of active acetylide.

-

-

Catalyst Insertion: Add

(10 mol%) and N-methylimidazole (NMI, 20 mol%). Stir at room temperature for 15 minutes.-

Causality: NMI acts as a vital stabilizing ligand for the Cu(I) oxidation state, preventing unwanted Glaser homocoupling of the acetylide species.

-

-

Cycloaddition: Add the nitrone derivative (1.0 equiv) dissolved in THF dropwise over 5 minutes. Stir the reaction mixture at 40 °C.

-

Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active nitrone spot and the appearance of a lower

product spot indicates the successful formation and rearrangement of the isoxazoline intermediate.

-

-

Quenching & Workup: Upon completion (typically 12 hours), quench the reaction with saturated aqueous

.-

Causality: The ammonium chloride safely neutralizes the reactive copper-acetylide species and protonates the resulting β-lactam enolate. Extract with EtOAc, dry over

, and purify via flash chromatography.

-

Protocol B: Asymmetric Staudinger Cycloaddition via Chiral Sulfinyl Imines[6][8]

Objective: Enantioselective synthesis of 4-substituted azetidin-2-ones.

-

Imine Formation: Condense an aldehyde with

-butanesulfinamide in the presence of-

Causality:

acts as both a Lewis acid to activate the aldehyde and a water scavenger, driving the equilibrium toward the chiral imine.

-

-

Ketene Generation: Cool the purified chiral imine (1.0 equiv) solution in anhydrous DCM to -78 °C. Add triethylamine (3.0 equiv), followed by the dropwise addition of the acid chloride (1.5 equiv).

-

Causality & Validation: Triethylamine deprotonates the acid chloride to generate the ketene in situ. The cryogenic temperature (-78 °C) is critical to prevent ketene dimerization. A slight yellowing of the solution often indicates ketene formation.

-

-

Stereocontrolled Cycloaddition: Allow the reaction to slowly warm to room temperature over 14 hours.

-

Causality: The slow warming allows the zwitterionic intermediate to form and undergo conrotatory ring closure. The bulky tert-butyl group of the sulfinyl auxiliary blocks the Re-face, forcing nucleophilic attack exclusively from the Si-face.

-

-

Auxiliary Cleavage: Isolate the sulfinyl β-lactam. To remove the chiral auxiliary, treat with 4M HCl in methanol for 30 minutes at 0 °C.

-

Validation: The mild acidic conditions selectively cleave the N-sulfinyl bond without hydrolyzing the highly strained β-lactam ring, yielding the free N-H 4-substituted azetidin-2-one.

-

References

-

Hosseini, A., et al. "Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide." Organic Letters, ACS Publications, 2019. URL:[Link]

-

Mendes, J. A., et al. "N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles." Beilstein Journal of Organic Chemistry, 2021. URL:[Link]

-

Zhao, Q., et al. "Rapid Synthesis of 1,3,4,4-Tetrasubstituted β-Lactams from Methyleneaziridines Using a Four-Component Reaction." The Journal of Organic Chemistry, ACS Publications, 2008. URL:[Link]

-

Brandi, A., et al. "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update." Molecules, MDPI, 2024. URL:[Link]

Sources

A Technical Guide to the Spectroscopic Analysis of 4-(5-Methylthiophen-3-yl)azetidin-2-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(5-Methylthiophen-3-yl)azetidin-2-one, a heterocyclic compound of interest in medicinal chemistry.[1] As a molecule incorporating the pharmacologically significant β-lactam scaffold, its structural integrity and purity are paramount for research and development.[1][2] This document details the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles of each technique, present detailed experimental protocols, and offer an in-depth interpretation of the spectral data. The integrated analysis serves as a self-validating system to unequivocally confirm the molecular structure, providing researchers and drug development professionals with a definitive analytical reference.

Introduction

4-(5-Methylthiophen-3-yl)azetidin-2-one belongs to the β-lactam class of compounds, which form the core structure of many vital antibiotics.[3] The fusion of the strained four-membered azetidinone ring with a 5-methylthiophene moiety presents a unique chemical entity with potential for novel biological activity.[1] The thiophene ring is a well-known bioisostere for the benzene ring and is a privileged structure in drug design, often imparting favorable pharmacokinetic properties.[1]

Accurate structural elucidation is the foundation of any chemical research, particularly in drug development where structure-activity relationships are critical. Spectroscopic techniques are the most powerful tools for this purpose.[3][4] This guide will systematically break down the analysis of 4-(5-Methylthiophen-3-yl)azetidin-2-one using a multi-spectroscopic approach (MS, IR, and NMR) to provide an unambiguous structural confirmation.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is essential before interpreting spectral data. The numbering convention used throughout this guide is presented below. This compound possesses a chiral center at the C4 position of the azetidinone ring.

Caption: Molecular structure and atom numbering for NMR assignments.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental formula, which is the first crucial piece of evidence in structural elucidation.

Principle

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the parent molecule.[5]

Experimental Protocol

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze using a high-resolution mass spectrometer (e.g., Q-TOF) equipped with an ESI source.

-

Parameters:

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Carrier Gas: Nitrogen

-

Data Interpretation

The molecular formula is C₈H₉NOS, with a calculated monoisotopic mass of 167.0405 g/mol .[1][6]

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 167.0405.

-

Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. A key fragmentation pathway for β-lactams is the cleavage of the four-membered ring.[7][8][9] This can lead to characteristic fragment ions that help confirm the presence of the azetidinone core.

Table 1: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₈H₁₀NOS]⁺ | 167.0405 | Protonated molecular ion |

| [M+Na]⁺ | [C₈H₉NOSNa]⁺ | 189.0224 | Sodium adduct |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Principle

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. These absorption frequencies are characteristic of the types of bonds and functional groups present.

Experimental Protocol

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation

The IR spectrum provides clear evidence for the key functional groups.

-

β-Lactam Carbonyl (C=O): This is the most characteristic peak. Due to the high ring strain, the C=O stretching vibration of a β-lactam appears at a significantly higher frequency (1730-1780 cm⁻¹) than that of a typical acyclic amide (1650-1680 cm⁻¹).[4][10][11]

-

N-H Stretch: The N-H bond of the secondary amide in the lactam ring will show a stretching vibration, typically in the range of 3200-3400 cm⁻¹.[4]

-

C-H Stretches: Aromatic C-H stretches from the thiophene ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidinone ring and methyl group will appear just below 3000 cm⁻¹.[10]

-

Thiophene Ring Vibrations: C=C stretching vibrations within the thiophene ring typically appear in the 1500-1600 cm⁻¹ region.

Table 2: Predicted Infrared Absorption Frequencies

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3350 | N-H stretch | Secondary Amide (β-Lactam) |

| ~3100 | C-H stretch | Aromatic (Thiophene) |

| ~2950 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1760 | C=O stretch | Carbonyl (β-Lactam) |

| ~1550 | C=C stretch | Aromatic (Thiophene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the molecular structure, including the carbon framework and the connectivity of protons.

Principle

NMR spectroscopy exploits the magnetic properties of atomic nuclei. In an external magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency (chemical shift) is highly sensitive to the local electronic environment, providing information about the structure. The interaction between neighboring nuclei (spin-spin coupling) causes signals to split, revealing connectivity.

Experimental Protocol

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

¹H NMR Data Interpretation

-

N-H Proton (1H): This signal is often broad and its chemical shift is highly dependent on solvent and concentration, typically appearing between 7.0-9.0 ppm.[12]

-

Thiophene Protons (2H): The two protons on the thiophene ring (H2' and H4') will appear as distinct signals in the aromatic region (6.5-7.5 ppm). Their specific shifts and coupling patterns will depend on their position relative to the sulfur atom and the azetidinone substituent.

-

C4-H Proton (1H): This proton is attached to the carbon bearing the thiophene ring and the nitrogen atom. It is expected to be the most downfield of the aliphatic protons, likely in the 4.5-5.5 ppm range.[12] It will appear as a multiplet due to coupling with the C3 protons.

-

C3-H₂ Protons (2H): The two protons on C3 are diastereotopic, meaning they are chemically non-equivalent. They will appear as two separate multiplets, likely in the 3.0-4.5 ppm range.[12] They will show geminal coupling to each other and vicinal coupling to the C4 proton.

-

Methyl Protons (3H): The methyl group on the thiophene ring will give a sharp singlet at ~2.5 ppm.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| NH | ~7.5 | broad s | 1H |

| H -2' or H -4' | ~7.2 | d | 1H |

| H -2' or H -4' | ~6.8 | d | 1H |

| C4-H | ~5.0 | dd | 1H |

| C3-H a | ~3.6 | ddd | 1H |

| C3-H b | ~3.1 | ddd | 1H |

| CH ₃ | ~2.5 | s | 3H |

¹³C NMR Data Interpretation

-

Carbonyl Carbon (C2): The β-lactam carbonyl carbon is a key indicator and is expected to resonate in the 165-180 ppm range.[12]

-

Thiophene Carbons: The four carbons of the thiophene ring will appear in the aromatic region, typically between 120-150 ppm.

-

Azetidinone Carbons (C3, C4): These aliphatic carbons will appear in the upfield region. C4, being attached to nitrogen, will be more downfield (~50-70 ppm) than C3 (~40-60 ppm).[12]

-

Methyl Carbon: The methyl carbon will be the most upfield signal, typically around 15 ppm.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C 2 (C=O) | ~170 |

| C -5' | ~140 |

| C -3' | ~138 |

| C -2' | ~125 |

| C -4' | ~123 |

| C 4 | ~55 |

| C 3 | ~45 |

| C H₃ (C-6') | ~15 |

Integrated Spectroscopic Workflow

The power of this multi-technique approach lies in its self-validation. No single technique provides the complete picture, but together they offer unambiguous proof of structure.

Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

The combined application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a robust and definitive method for the structural characterization of 4-(5-Methylthiophen-3-yl)azetidin-2-one. MS confirms the elemental composition and molecular weight. IR spectroscopy identifies the critical β-lactam carbonyl and other key functional groups. Finally, ¹H and ¹³C NMR provide a detailed map of the molecular skeleton and proton environments, allowing for complete structural assignment. This guide serves as a foundational reference for researchers working with this compound, ensuring analytical accuracy and supporting further development efforts.

References

-

Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC. (n.d.). Retrieved from [Link]

-

Singh, G. S., & Pheko, T. (2008). Azetidin-2-one versus chroman-2-one: Application of 1H-13C COSY NMR and mass spectroscopy in structure elucidation-class of compounds. Spectroscopy Letters, 41(1), 15-18. Available from: [Link]

-

Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... - ResearchGate. (n.d.). Retrieved from [Link]

-

FTIR study of five complex beta-lactam molecules - PubMed. (n.d.). Retrieved from [Link]

-

Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed. (n.d.). Retrieved from [Link]

-

The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... - ResearchGate. (n.d.). Retrieved from [Link]

-

Azetidin-2-one Versus Chroman-2-one: Application of 1H-13C COSY NMR and Mass Spectroscopy in Structure Elucidation–Class of Compounds - Taylor & Francis. (2008). Retrieved from [Link]

-

Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. (n.d.). Retrieved from [Link]

-

IR spectra of β-lactamase inhibitors. (a) IR spectrum of the extracted... - ResearchGate. (n.d.). Retrieved from [Link]

-

Azetidin-2-one versus chroman-2-one: Application of (1)H-(13)C COSYNMR and mass spectroscopy in structure elucidation-class of compounds - RIMS. (2021). Retrieved from [Link]

-

Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS - PubMed. (2002). Retrieved from [Link]

-

Synthesis and characterization of β-Lactam compounds - JOCPR. (2016). Retrieved from [Link]

-

The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - Frontiers. (2022). Retrieved from [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. (2015). Retrieved from [Link]

-

4-(3-Methylthiophen-2-yl)azetidin-2-one - PubChem. (n.d.). Retrieved from [Link]

-

Properties and reactions of 4-thioxo-2-azetidinones - Academia.edu. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of azetidin-2-one and 1,3-oxazepine derivatives using Schiff bases derived from 1,1'-biphenyl-4,4'-diamine - ResearchGate. (2021). Retrieved from [Link]

-

Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics - PMC. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds - Impactfactor. (2024). Retrieved from [Link]

-

Synthesis, characterization and biological aspects of novel azetidinone derivatives - JOCPR. (n.d.). Retrieved from [Link]

Sources

- 1. 4-(5-Methylthiophen-3-yl)azetidin-2-one | Benchchem [benchchem.com]

- 2. impactfactor.org [impactfactor.org]

- 3. research.biust.ac.bw [research.biust.ac.bw]

- 4. tandfonline.com [tandfonline.com]

- 5. Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(3-Methylthiophen-2-yl)azetidin-2-one | C8H9NOS | CID 55255220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Crystal Structure Determination of Thiophene-Containing β-Lactams: From Synthesis to Structural Validation

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Imperative for Structural Clarity in Antibiotic Development

The β-lactam class of antibiotics represents a cornerstone of modern medicine, fundamentally altering our ability to combat bacterial infections.[1][2][3] However, the relentless rise of antimicrobial resistance (AMR) threatens to undermine these life-saving therapeutics, creating an urgent need for novel chemical entities that can circumvent bacterial defense mechanisms.[4][5] Thiophene-containing β-lactams have emerged as a particularly promising frontier in this battle. The incorporation of the thiophene motif into the β-lactam scaffold can significantly modulate the compound's electronic properties and steric profile, leading to enhanced potency and activity against resistant strains.[6][7][8][9]

To rationally design the next generation of these potent antibiotics, a deep, atomic-level understanding of their three-dimensional structure is not merely beneficial—it is essential. The precise spatial arrangement of atoms dictates how a molecule interacts with its biological target, such as penicillin-binding proteins (PBPs), and how it is recognized (or ignored) by resistance enzymes like β-lactamases.[4][10] Single-crystal X-ray diffraction is the gold standard for obtaining this information, providing unambiguous proof of molecular structure and stereochemistry.[11][12]

This guide provides researchers, chemists, and drug development professionals with a comprehensive, field-proven walkthrough of the entire crystal structure determination workflow for thiophene-containing β-lactams. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, from the initial synthesis and crystallization to the final stages of data analysis, validation, and deposition. Our focus is on building a self-validating system of protocols that ensures the generation of high-quality, reliable, and publishable crystallographic data.

Part 1: The Foundation - Synthesis and Crystallization

The journey to a crystal structure begins long before the X-ray diffractometer. The quality of the final structural model is inextricably linked to the purity of the synthesized compound and the success of the crystallization experiment.

Synthesis and Purification: The Prerequisite for Quality Crystals

The synthesis of thiophene-containing β-lactams typically involves well-established organic chemistry reactions. The Staudinger [2+2] cycloaddition of a ketene with an imine and the Kinugasa reaction are two powerful methods frequently employed to construct the core β-lactam ring.[13][14] The choice of synthetic route is critical, as it must not only be efficient but also yield a product that can be rigorously purified.

Causality Behind Purity: Impurities, including minor stereoisomers or residual solvents, can act as "crystal growth inhibitors." They disrupt the highly ordered, repeating lattice structure required for diffraction, leading to poorly formed crystals, twinning, or a complete failure to crystallize. Therefore, meticulous purification, typically via column chromatography followed by recrystallization, is a non-negotiable first step.

The Art of Crystal Growth: Navigating Supersaturation

Crystallization is the controlled precipitation of a solid from a supersaturated solution. For small, organic molecules like thiophene-β-lactams, several techniques can be employed to achieve this state. The choice of method is often empirical, but an understanding of their mechanisms can guide the experimental design.

Key Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This gradually increases the concentration, pushing the system towards supersaturation and inducing crystal growth.[15]

-

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and causing crystallization.

-

Cooling Crystallization: A nearly saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature drops, the solubility decreases, leading to the formation of crystals.[16][17] This method can be particularly effective but must be carefully controlled to prevent rapid precipitation, which yields small, poor-quality crystals.

Protocol 1: Step-by-Step Slow Evaporation Crystallization

-

Solvent Screening: In a series of small vials, test the solubility of ~1-2 mg of your purified compound in a range of solvents (e.g., acetone, acetonitrile, ethyl acetate, methanol, dichloromethane, toluene). The ideal solvent is one in which the compound is moderately soluble.[15]

-

Preparation of Saturated Solution: Dissolve 5-10 mg of the purified thiophene-β-lactam in the chosen solvent. Gently warm the mixture if necessary to ensure complete dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.

-

Incubation: Cover the vial with parafilm and pierce it with a needle 1-2 times to allow for slow evaporation.

-

Patience: Place the vial in a vibration-free location (e.g., a dedicated cupboard or a drawer) at a constant temperature. Do not disturb the vial. Crystal growth can take anywhere from a few days to several weeks.

Table 1: Comparison of Crystallization Techniques for Thiophene-β-Lactams

| Technique | Principle | Advantages | Disadvantages & Causality |

| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Simple setup; effective for many compounds. | Can be slow; may lead to "oiling out" if solvent evaporates too quickly or if solubility curve is steep. |

| Vapor Diffusion | Gradual decrease in solubility via diffusion of an anti-solvent. | High degree of control; excellent for sensitive compounds. | Requires careful selection of solvent/anti-solvent pair; more complex setup. |

| Cooling Crystallization | Decrease in solubility with decreasing temperature. | Can be rapid; useful for compounds with high temperature-dependent solubility. | Risk of rapid precipitation yielding microcrystals; β-lactam ring can be susceptible to degradation at elevated temperatures.[16][17] |

Expert Insight: Overcoming Challenges

Thiophene rings have a propensity for π-stacking, which can sometimes lead to disordered structures.[18][19] Furthermore, the β-lactam ring itself can be unstable and prone to hydrolysis.[16] If initial crystallization attempts fail, consider using co-crystallization agents or screening a wider range of solvents and temperatures. The goal is to find a condition that balances kinetic and thermodynamic factors to favor the growth of a single, well-ordered crystal.

Part 2: The Experiment - Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, the next phase is to use X-rays to probe its internal structure.

From Crystal to Diffractometer: Sample Handling and Instrumentation

The ideal crystal for single-crystal X-ray diffraction is typically between 0.02 and 0.3 mm in all dimensions, with sharp edges and no visible cracks or defects.[12]

-

Crystal Selection & Mounting: Under a microscope, select a high-quality crystal and carefully mount it on a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., paratone-N).

-

Cryo-cooling: The mounted crystal is immediately flash-cooled in a stream of cold nitrogen gas (typically at 100 K). This is a critical step. The low temperature minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data. It also protects the crystal from radiation damage during the experiment.

The Experimental Workflow: A Visual Guide

The process from a grown crystal to a raw diffraction dataset follows a logical sequence.

Caption: Experimental workflow from crystal mounting to raw data collection.

Data Collection Strategy: Asking the Right Questions

A modern diffractometer does not simply irradiate the crystal; it executes a pre-defined strategy to collect a complete and redundant dataset.

-

X-ray Source: For routine analysis of organic compounds, a Molybdenum (Mo) Kα source (λ ≈ 0.71 Å) is standard. However, for determining the absolute configuration of chiral molecules—a necessity for biologically active compounds—a Copper (Cu) Kα source (λ ≈ 1.54 Å) is often superior due to its anomalous scattering effect.[12][21]

-

Exposure Time & Scan Width: The detector collects a series of images (frames) as the crystal is rotated. The exposure time per frame and the rotation width (e.g., 0.5°) are adjusted to maximize the signal-to-noise ratio without overloading the detector.

-

Completeness and Redundancy: The strategy ensures the crystal is rotated through a sufficient angular range to measure the intensity of nearly all unique reflections (high completeness) and to measure many of them multiple times (high redundancy), which is crucial for accurate data scaling and error analysis.

Part 3: The Analysis - From Diffraction to Structure

The collected diffraction images are not a direct picture of the molecule but a reciprocal space map of its structure. A multi-step computational process is required to translate this pattern back into a 3D atomic model.

Data Processing Pipeline

The raw frames are processed to extract meaningful intensity data for each reflection. This involves integration, scaling, and absorption corrections.

Caption: The data processing pipeline converting raw images to a reflection file.

This process is handled by sophisticated software suites like Bruker's APEX[20], or standalone programs like XDS and DIALS.[22] The output is a reflection file containing the Miller indices (h,k,l) and the measured intensity (I) with its standard uncertainty (σ(I)) for each reflection.

Structure Solution and Refinement

-

Solving the Phase Problem: The reflection file gives us the intensities (related to the amplitude of the scattered waves) but not their phases. This is the infamous "phase problem" of crystallography. For small molecules, Direct Methods are powerful statistical approaches that can determine initial phase estimates directly from the intensity data, leading to a preliminary electron density map.

-

Model Building: From this initial map, a chemist can often recognize molecular fragments (like the thiophene or β-lactam rings) and build an initial structural model.

-

Refinement: This iterative process uses a least-squares algorithm to adjust the atomic parameters (positional coordinates, atomic displacement parameters) of the model to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. This is typically performed with software like SHELXL.[22]

Key Refinement Metrics:

The quality of the final model is assessed by several statistical indicators.

| Parameter | Description | Typical Target Value (Good Quality) |

| R1 | The residual factor, a measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 (5%) |

| wR2 | A weighted residual factor based on intensities, generally considered a more robust indicator. | < 0.12 (12%) |

| GooF | Goodness-of-Fit. Should be close to 1.0, indicating a good model and appropriate data weighting. | ~1.0 |

Part 4: Validation and Deposition - Ensuring Scientific Integrity

A solved and refined structure is not the end of the process. Rigorous validation and public deposition are essential for scientific trustworthiness.

Structure Validation: The checkCIF Mandate

Before any structure is considered complete, it must be validated. The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[23][24][25]

Protocol 2: Validating Your Structure

-

Generate a CIF: Your refinement software will generate a Crystallographic Information File (CIF). This is a standardized text file containing all relevant information about the experiment and the final structural model.[25]

-

Submit to checkCIF: Upload your CIF to the IUCr's checkCIF web service (checkcif.iucr.org).[23]

-

Analyze the Report: The service will return a PDF report with a list of "ALERTS." These are potential issues flagged by the software.

-

A-level Alerts: Serious issues that must be addressed (e.g., incorrect space group, major geometric inconsistencies).

-

B-level Alerts: Potentially serious issues that require investigation and explanation.

-

C-level and G-level Alerts: Less severe, often informational, but should still be reviewed.

-

-

Resolve or Explain: You must go back to your model and resolve any errors. For alerts that cannot be resolved but have a valid chemical explanation, you must provide a written response in the CIF. A clean, well-explained checkCIF report is a hallmark of a high-quality structure determination.

Data Deposition: Contributing to the Global Scientific Record

For small organic and metal-organic compounds, the definitive repository is the Cambridge Structural Database (CSD), managed by the Cambridge Crystallographic Data Centre (CCDC).[23][26] Most reputable scientific journals require a CCDC deposition number before a manuscript describing a crystal structure can be published.

Caption: The workflow for structure validation and public deposition.

This final step ensures that your data is preserved, accessible to other scientists, and contributes to the collective knowledge of chemical structures, fostering further discovery and innovation in fields like drug development.

Conclusion: From Atoms to Antibiotics

The determination of the crystal structure of a thiophene-containing β-lactam is a rigorous, multi-stage process that demands both experimental skill and analytical precision. Each step, from the initial synthesis to the final deposition, is a critical link in a chain that leads to an unambiguous, atomic-resolution model of the molecule. This structural information is invaluable. It provides definitive proof of constitution and stereochemistry, illuminates subtle conformational features, and serves as the foundation for computational modeling and structure-activity relationship (SAR) studies.[7][8][27] By understanding precisely how the thiophene moiety and other substituents are oriented in three-dimensional space, medicinal chemists can make rational, data-driven decisions to design more potent, selective, and resistance-evading β-lactam antibiotics, addressing one of the most significant challenges to global health.

References

-

Synthesis and Biological Screening of Thiophene Derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Preliminary profile of structure-activity relationship for thiophene embedded spirocyclic-β-lactams 7–8. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

APEX Software. (n.d.). Bruker. Retrieved March 7, 2026, from [Link]

-

Requirements for Depositing X-Ray Crystallographic Data. (n.d.). American Chemical Society. Retrieved March 7, 2026, from [Link]

-

X-Ray Data Analysis Software Packages. (n.d.). Materials Research Laboratory, University of Illinois. Retrieved March 7, 2026, from [Link]

-

Deposit. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved March 7, 2026, from [Link]

-

Buynak, J. D., et al. (2006). Structure-activity relationship of 6-methylidene penems bearing 6,5 bicyclic heterocycles as broad-spectrum beta-lactamase inhibitors: evidence for 1,4-thiazepine intermediates with C7 R stereochemistry by computational methods. Journal of Medicinal Chemistry, 49(15), 4546-59. Retrieved March 7, 2026, from [Link]

-

Encarnación-Gómez, L. G., et al. (2020). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Reaction Chemistry & Engineering, 5, 1201-1210. Retrieved March 7, 2026, from [Link]

-

FullProf Suite. (n.d.). Retrieved March 7, 2026, from [Link]

-

MX-Software. (n.d.). Diamond Light Source. Retrieved March 7, 2026, from [Link]

-

Example thiophene-containing β-lactam antibiotics and antifungal agents. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

CIF Deposition Guidelines. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved March 7, 2026, from [Link]

-

Ooshima, H., et al. (2021). Polymorphic Crystallization Design to Prevent the Degradation of the β-Lactam Structure of a Carbapenem. Crystals, 11(8), 931. Retrieved March 7, 2026, from [Link]

-

Model development for enzymatic reactive crystallization of β-lactam antibiotics: a reaction–diffusion-crystallization approach. (2020). Reaction Chemistry & Engineering, 5, 2197-2209. Retrieved March 7, 2026, from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved March 7, 2026, from [Link]

-

Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

CIF - Crystallographic Information Framework. (n.d.). Digital Curation Centre. Retrieved March 7, 2026, from [Link]

-

Reactive crystallization of β-lactam antibiotics: Strategies to enhance productivity and purity of ampicillin. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Synthesis and stereochemistry of 3-(thiophen-2-yl)-β-lactams. (2015). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Polymorphic Crystallization Design to Prevent the Degradation of the β-Lactam Structure of a Carbapenem. (2021). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved March 7, 2026, from [Link]

-

Miller, M. D., et al. (2020). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 8, 523. Retrieved March 7, 2026, from [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved March 7, 2026, from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved March 7, 2026, from [Link]

-

Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. (2021). Molecules, 26(24), 7666. Retrieved March 7, 2026, from [Link]

-

Adjusting the Crystallization of Tin Perovskites through Thiophene Additives for Improved Photovoltaic Stability. (2022). ACS Energy Letters, 7(11), 3848–3855. Retrieved March 7, 2026, from [Link]

-

β-Lactam antibiotic. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

-

Absolute Configuration of Small Molecules by Co-Crystallization. (2018). Angewandte Chemie International Edition, 57(42), 13813–13818. Retrieved March 7, 2026, from [Link]

-

Paterka, M., et al. (2023). Beta-Lactam Antibiotics. In StatPearls. StatPearls Publishing. Retrieved March 7, 2026, from [Link]

-

Crystal structures of four chiral imine-substituted thiophene derivatives. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 69–74. Retrieved March 7, 2026, from [Link]

-

Liquid Crystalline Materials Containing Thiophene Rings. (2019). Crystal Growth & Design, 19(7), 4149–4167. Retrieved March 7, 2026, from [Link]

-

Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. (2023). Molecules, 28(12), 4648. Retrieved March 7, 2026, from [Link]

-

Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. Retrieved March 7, 2026, from [Link]

-

β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. (2022). Frontiers in Microbiology, 13, 1022262. Retrieved March 7, 2026, from [Link]

-

Beta-Lactam Antibiotics Evolution, Mechanisms, and Modern Applications. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry, 14(10), 1856–1896. Retrieved March 7, 2026, from [Link]

-

β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

Sources

- 1. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 2. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship of 6-methylidene penems bearing 6,5 bicyclic heterocycles as broad-spectrum beta-lactamase inhibitors: evidence for 1,4-thiazepine intermediates with C7 R stereochemistry by computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. β-Lactam synthesis [organic-chemistry.org]

- 15. How To [chem.rochester.edu]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Crystal structures of four chiral imine-substituted thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. APEX Software | Bruker [bruker.com]

- 21. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. diamond.ac.uk [diamond.ac.uk]

- 23. pubsapp.acs.org [pubsapp.acs.org]

- 24. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 25. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]

- 26. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 27. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 4-Aryl-Azetidin-2-ones: A Comprehensive Guide to Structure-Activity Relationships and Synthetic Methodologies

Executive Summary

Historically, the

This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of 4-aryl-azetidin-2-ones, detailing how specific substitutions dictate biological efficacy. Furthermore, it establishes self-validating experimental protocols for their synthesis, ensuring high-yield, stereoselective outcomes for drug development professionals.

Mechanistic Structure-Activity Relationship (SAR) Insights

The biological versatility of 4-aryl-azetidin-2-ones is governed by the precise spatial arrangement and electronic properties of substituents at the N1, C3, and C4 positions of the

The C4-Aryl Domain: The Anchor of Bioactivity

The presence of an aryl group at the C4 position is the fundamental prerequisite for non-antibacterial biological activity.

-

Cholesterol Absorption Inhibition: For compounds targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, the C4-aryl group is optimally substituted with a polar moiety, such as a hydroxyl or alkoxy group, at the para-position. This facilitates hydrogen bonding within the hydrophobic binding pocket of the enterocyte membrane 1.

-

Antimicrobial Efficacy: In non-transpeptidase antimicrobial derivatives targeting Mycobacterium tuberculosis, the introduction of halogenated aryl moieties (specifically fluorine or chlorine) at C4 significantly enhances lipophilicity and cellular penetration, while preventing rapid CYP450-mediated aromatic oxidation 2.

N1-Substitution: Modulating Cellular Uptake

The nitrogen atom of the azetidin-2-one ring acts as a critical vector for target specificity.

-

In Ezetimibe analogs, an N1-para-fluorophenyl group is strictly required. The fluorine atom increases the metabolic stability of the drug by blocking para-hydroxylation, a common phase I metabolic degradation pathway 3.

-

Conversely, for anti-inflammatory applications, conjugating bulky heterocycles (e.g., benzothiazole) to the N1 position shifts the molecule's affinity toward inhibiting human leukocyte elastase (HLE), an enzyme implicated in connective tissue degradation.

C3-Substitution and Stereochemical Imperatives

The stereochemistry between C3 and C4 dictates the pharmacological profile:

-

Trans-Configuration (3R, 4S): Absolute requirement for NPC1L1 inhibitors. The C3 side chain must optimally consist of three linking atoms terminating in a pendent aryl group to achieve maximum cholesterol-lowering efficacy 4.

-

Cis-Configuration: Optically pure cis-3-hydroxy-4-aryl-azetidin-2-ones are vital synthetic intermediates. They are subjected to ring-opening reactions to form the complex (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate side chain of Paclitaxel (Taxol), which is essential for its tubulin-binding anticancer activity 5.

Data Presentation: SAR Summary Table

| Position | Optimal Substituent | Stereochemistry | Primary Biological Target | Pharmacological Effect |

| C4 | p-Hydroxyphenyl | Trans to C3 | NPC1L1 Protein | Potent inhibition of intestinal cholesterol absorption. |

| C4 | Halogenated Aryl (F, Cl) | Cis or Trans | Bacterial cell wall / Unknown | Enhanced lipophilicity; high anti-TB and antimicrobial activity. |

| N1 | p-Fluorophenyl | N/A | NPC1L1 Protein | Prevents CYP450 para-hydroxylation; extends systemic half-life. |

| N1 | Benzothiazole | N/A | Human Leukocyte Elastase | Shifts activity profile to anti-inflammatory and analgesic. |

| C3 | 3-arylpropyl chain | Trans (3R, 4S) | NPC1L1 Protein | Essential spatial reach for receptor binding pocket (Ezetimibe). |

| C3 | Hydroxyl / Acetoxy | Cis | Microtubules (Tubulin) | Precursor for Taxol side-chain; critical for anticancer cytotoxicity. |

Biological Mechanism: NPC1L1 Inhibition Pathway

To understand the clinical value of the 4-aryl-azetidin-2-one core, we must examine its interaction with the Niemann-Pick C1-Like 1 (NPC1L1) receptor. Unlike statins, which inhibit cholesterol synthesis in the liver, compounds like Ezetimibe localize to the brush border of the small intestine. By binding to NPC1L1, the

Inhibition of NPC1L1-mediated cholesterol absorption by 4-aryl-azetidin-2-one derivatives.

Experimental Workflows: Synthesis via Staudinger Cycloaddition

The most robust and highly utilized method for constructing the 4-aryl-azetidin-2-one core is the Staudinger Reaction —a [2+2] ketene-imine cycloaddition.

Causality in Reagent Selection:

-

1,4-Dioxane (Solvent): A polar aprotic solvent is chosen because it stabilizes the highly reactive ketene transition state without acting as a nucleophile (which would otherwise quench the ketene).

-

Triethylamine (TEA): Acts as a non-nucleophilic base to facilitate the dehydrohalogenation of chloroacetyl chloride, generating the ketene in situ.

-

Microwave Irradiation: Traditional oil-bath heating requires 8–10 hours with moderate yields (60-65%). Microwave-assisted protocols accelerate the cycloaddition to 1.5–2 minutes while boosting yields to 85–95% by ensuring uniform, rapid dielectric heating of the polar transition state 6.

Mechanistic workflow of the Staudinger [2+2] cycloaddition for azetidin-2-one synthesis.

Protocol: Microwave-Assisted Synthesis of 3-Chloro-4-aryl-azetidin-2-ones

Phase 1: Schiff Base Preparation

-

Equimolar amounts (0.01 mol) of a primary aryl amine and a 4-substituted benzaldehyde are dissolved in 20 mL of absolute ethanol.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

-

Cool the mixture to precipitate the Schiff base. Filter, wash with cold ethanol, and recrystallize.

Phase 2: Ketene-Imine Cycloaddition

-

System Setup: In a microwave-safe reaction vial, dissolve the purified Schiff base (0.002 mol) and Triethylamine (0.004 mol) in 15 mL of dry 1,4-dioxane 7.

-

Ketene Generation: Place the vial in an ice bath. Dropwise, add chloroacetyl chloride (0.004 mol) over 10 minutes to prevent violent exothermic degradation.

-

Microwave Irradiation: Seal the vial and subject it to microwave irradiation (approx. 300W) for 1.5 to 2 minutes.

-

Work-up: Pour the cooled reaction mixture into crushed ice. The triethylamine hydrochloride salt will dissolve in the aqueous phase, while the highly hydrophobic 4-aryl-azetidin-2-one will precipitate.

-

Validation: Filter the solid and wash with cold water. Confirm the

-lactam ring formation using FT-IR spectroscopy. A self-validating successful synthesis will show a distinct, high-frequency carbonyl (C=O) stretching band between 1740 cm⁻¹ and 1760 cm⁻¹ (due to the high ring strain of the 4-membered lactam), completely distinct from the starting imine (C=N stretch at ~1620 cm⁻¹).

Conclusion

The 4-aryl-azetidin-2-one scaffold represents a triumph of rational drug design. By moving away from the reactive transpeptidase-inhibiting mechanisms of classic penicillins, and instead leveraging the rigid stereochemistry of the monocyclic

References

-

Title: Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors Source: nih.gov URL:[Link]

-

Title: Non-transpeptidase binding arylthioether β-lactams active against Mycobacterium tuberculosis and Moraxella catarrhalis Source: researchgate.net URL:[Link]

-

Title: SYNTHESIS, CHOLESTEROL ABSORPTION INHIBITION AND ANTI-BACTERIAL ACTIVITY OF SOME NOVEL 2-AZETIDINONE DERIVATIVES Source: ijrpc.com URL:[Link]

-

Title: Ezetimibe Source: portico.org URL: [Link]

-

Title: Enantioselective total synthesis of (2S,3R,4R)-D-xylo-phytosphingosine from substituted azetidin-2-one Source: researchgate.net URL:[Link]

-

Title: Microwaves in Lactam Chemistry Source: taylorandfrancis.com URL:[Link]

-

Title: Synthesis and antimicrobial activity of novel 3- Chloro-[1- (3,6-(Diphenyl) [1,2,4] Triazolo [3,4b][1,3,4] Thiadiazole)]-4-aryl-azetidin-2-ones Source: japsonline.com URL:[Link]

Sources

- 1. Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrpc.com [ijrpc.com]

- 4. Portico [access.portico.org]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. japsonline.com [japsonline.com]

Strategic Biological Screening of Novel Azetidinone Scaffolds: From Antimicrobial Efficacy to Cholesterol Absorption Inhibition

Executive Summary

Azetidinones (β-lactams) represent a highly privileged class of four-membered heterocyclic compounds. Historically anchored in antibacterial chemotherapy (e.g., penicillins, cephalosporins), the azetidinone ring has transcended its traditional boundaries. Today, novel 2-azetidinone derivatives are aggressively pursued for dual therapeutic applications: combating multidrug-resistant (MDR) bacterial strains and managing hypercholesterolemia via Niemann-Pick C1-Like 1 (NPC1L1) inhibition[1][2].

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, causally driven screening cascade. We will bypass generic overviews and dive directly into the mechanistic rationale and step-by-step methodologies required to validate novel azetidinone hits.

The Bimodal Screening Strategy

Because the 2-azetidinone pharmacophore can interact with both bacterial transpeptidases (Penicillin-Binding Proteins) and mammalian sterol transporters, an initial biological screen must bifurcate early. Exposing a novel library to a bimodal cascade ensures that we capture both primary therapeutic avenues while immediately filtering out broad-spectrum cytotoxins.

Fig 1: Bimodal biological screening cascade for novel azetidinone derivatives.

Protocol I: Antimicrobial Susceptibility & MIC Determination

Causality & Rationale

The Minimum Inhibitory Concentration (MIC) assay via broth microdilution is the gold standard for initial antibacterial screening. Unlike agar diffusion—which is heavily biased by the diffusion coefficient of the compound (a critical flaw for highly lipophilic azetidinones)—broth microdilution ensures uniform exposure of the pathogen to the drug[3]. We utilize Mueller-Hinton Broth (MHB) because its low batch-to-batch variation and lack of sulfonamide-antagonizing inhibitors provide a highly reproducible, self-validating environment.

Step-by-Step Methodology

-

Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 25923, E. coli ATCC 35218) on tryptic soy agar for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.

CFU/mL). -

Compound Dilution: Dissolve the azetidinone derivative in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in MHB to achieve a final testing range of 0.125 to 256 µg/mL. Critical Control: Ensure the final DMSO concentration in the assay does not exceed 2% (v/v) to prevent solvent-induced cytotoxicity[3].

-

Inoculation: Add 50 µL of the adjusted bacterial suspension to 50 µL of the diluted compound in a 96-well U-bottom microtiter plate. The final inoculum concentration must be exactly

CFU/mL. -

Incubation & Readout: Seal plates with a breathable membrane and incubate at 37°C for 16-20 hours. Determine the MIC as the lowest concentration exhibiting no visible macroscopic growth (turbidity).

-

Validation: Include Ampicillin and a vehicle control (2% DMSO) in every plate. The assay is only valid if the Ampicillin MIC falls within CLSI-established quality control ranges.

Protocol II: Target-Specific NPC1L1 Binding Assay

Causality & Rationale

For azetidinones designed as antihyperlipidemic agents (analogous to Ezetimibe), phenotypic cholesterol uptake assays are insufficient for initial screening because they cannot differentiate between true NPC1L1 inhibition and non-specific membrane disruption. Therefore, a direct radioligand binding assay utilizing

Fig 2: Mechanistic pathway of NPC1L1 inhibition by azetidinone compounds.

Step-by-Step Methodology

-

Membrane Preparation: Isolate BBMs from enterocytes or harvest HEK293 cells transiently expressing human NPC1L1. Homogenize in Buffer A (50 mM Tris-HCl, pH 7.4, 50 mM NaCl, 1 mM EDTA, and protease inhibitors). Centrifuge at 100,000 × g for 1 hour to pellet the membrane fraction[2].

-

Assay Assembly: In a 96-well plate, combine 25 µg of membrane protein with 25 nM of

-ezetimibe glucuronide (tracer) in a final volume of 200 µL of Buffer A. -

Displacement Setup: Add increasing concentrations of the novel unlabeled azetidinone compound (1 nM to 100 µM) to compete with the tracer. Include a well with 100 µM unlabeled ezetimibe to define non-specific binding (NSB).

-

Equilibration: Incubate the mixture at room temperature for 2 hours to reach steady-state equilibrium.

-

Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash filters three times with ice-cold Buffer A. Quantify bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the

using non-linear regression (one-site homologous competitive binding model). Convert

Quantitative Data Summarization

To properly evaluate the therapeutic window of novel azetidinones, efficacy metrics (MIC,

Table 1: Representative Biological Screening Profile of Azetidinone Derivatives

| Compound ID | Target Profile | Antibacterial MIC (µg/mL) | NPC1L1 Binding ( | Cytotoxicity | Selectivity Index (SI) |

| AZT-001 | Antimicrobial | 4.0 (S. aureus) | > 10,000 | > 200 | > 50 |

| AZT-002 | Antimicrobial | 128 (E. coli) | > 10,000 | 45 | < 1 (Toxic) |

| AZT-003 | Antihyperlipidemic | > 256 | 45.2 | > 200 | > 4000 |

| Ezetimibe (Ref) | Antihyperlipidemic | > 256 | 220.0[2] | > 500 | > 2000 |

| Ampicillin (Ref) | Antimicrobial | 0.5 (S. aureus) | N/A | > 500 | > 1000 |

Conclusion

The biological screening of novel azetidinones requires a rigorous, target-aware approach. By employing standardized broth microdilution for antimicrobial assessment and highly specific radioligand binding assays for NPC1L1 interaction, researchers can confidently distinguish true pharmacological hits from non-specific cytotoxic agents. This self-validating cascade ensures that only structurally optimized, high-fidelity candidates progress through the drug development pipeline.

References

-

Title: Design, Synthesis, Docking, Characterization and Biological Screening of Novel Azetidinone Derivatives of Nicotinic Acid Source: Bentham Science (benthamdirect.com) URL: 1

-

Title: Synthesis and Antimicrobial Activity of Azetidinone and Thiazolidinone Derivatives from Azolylindolyl Schiff's Bases Source: Hilaris (hilarispublisher.com) URL: 3

-

Title: The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) Source: NIH (nih.gov) URL: 2

-

Title: Extracellular loop C of NPC1L1 is important for binding to ezetimibe Source: Collaborative Research Center 746 (uni-freiburg.de) URL: 4

Sources

Quantum Chemical Blueprint of 4-(5-Methylthiophen-3-yl)azetidin-2-one: A Technical Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive exploration of the structural, electronic, and spectroscopic properties of 4-(5-Methylthiophen-3-yl)azetidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. By integrating theoretical insights from quantum chemical studies with established experimental protocols, this document serves as a vital resource for researchers and professionals engaged in the rational design and development of novel therapeutics. The core of this guide is built upon Density Functional Theory (DFT) calculations to elucidate the molecule's optimized geometry, vibrational modes, NMR signatures, and electronic reactivity landscape, offering a predictive framework for its biological activity and potential as a drug scaffold.

Introduction: The Scientific Imperative

The azetidin-2-one, or β-lactam, ring is a cornerstone of antibiotic chemistry, while the thiophene moiety is a privileged scaffold in a multitude of pharmacologically active compounds.[1] The conjugation of these two heterocyclic systems in 4-(5-Methylthiophen-3-yl)azetidin-2-one presents a molecule with a rich potential for novel biological activities.[1] Understanding the fundamental quantum mechanical properties of this molecule is paramount for predicting its behavior in biological systems, optimizing its synthesis, and designing next-generation derivatives with enhanced therapeutic profiles.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful lens to inspect the molecular world at an atomic level of detail.[1][2] These in silico experiments are not merely theoretical exercises; they provide a causal understanding of a molecule's properties, guiding experimental design and saving valuable resources in the drug discovery pipeline. This guide will detail the application of DFT to unravel the key chemical and physical characteristics of 4-(5-Methylthiophen-3-yl)azetidin-2-one.

Methodologies: A Dual-Pronged Approach

A robust understanding of a molecule's character requires a synergistic approach, combining computational modeling with experimental validation. This section outlines the standard protocols for both.

Computational Protocol: The DFT Workflow

The choice of computational method is critical for obtaining accurate and reliable results. For a molecule of this nature, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and effective choice, offering a good balance between computational cost and accuracy for organic molecules.[2][3][4] This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of the electron density.[5]

Experimental Workflow: Quantum Chemical Analysis

Sources

- 1. 4-(5-Methylthiophen-3-yl)azetidin-2-one | Benchchem [benchchem.com]

- 2. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantum Chemical Calculations and Statistical Analysis: Structural Cytotoxicity Relationships of some Synthesized 2-thiophen-naphtho(benzo)oxazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

Engineering the Thiophene Scaffold: A Comprehensive Guide to the Discovery of Novel Bioactive Molecules

The Pharmacophoric Rationale: Beyond Simple Bioisosterism

In the landscape of modern medicinal chemistry, the thiophene ring is far more than a simple structural placeholder. While historically deployed as a classic bioisostere for the benzene ring, contemporary drug discovery leverages thiophene for its unique electronic and metabolic modulation capabilities[1].

As a

For researchers and application scientists, the rational design of new thiophene-based molecules requires a deep understanding of synthetic accessibility and rigorous biological validation. This whitepaper outlines the core methodologies for synthesizing and profiling novel thiophene derivatives, focusing on their emerging roles as anticancer and antimicrobial agents[2][3].

Synthetic Methodology: Mastering the Gewald Reaction

To conduct extensive Structure-Activity Relationship (SAR) studies, we require synthetic pathways that generate high molecular diversity with minimal steps. The Gewald reaction remains the gold standard for synthesizing highly substituted 2-aminothiophenes[4][5].

Causality of the Gewald Approach

The Gewald reaction is a one-pot, multi-component synthesis that condenses a ketone or aldehyde with an

Multi-component Gewald reaction workflow for 2-aminothiophene synthesis.

Protocol 1: Self-Validating Gewald Synthesis of 2-Aminothiophenes

This protocol is designed with built-in validation checkpoints to ensure high-fidelity library generation[4].

-

Reagent Assembly : To a 100 mL round-bottom flask, add the carbonyl compound (e.g., 3-(Thiophen-2-yl)propanal, 10 mmol), an activated nitrile (e.g., ethyl cyanoacetate, 10 mmol), and elemental sulfur (10 mmol) in 20 mL of absolute ethanol.

-

Causality: Ethanol acts as a protic solvent that solubilizes the organic precursors while allowing the elemental sulfur to react efficiently as the mixture is heated.

-

-

Base Catalysis : Under continuous magnetic stirring, add diethylamine or morpholine (1.0 mL) dropwise at room temperature.

-

Causality: The base deprotonates the active methylene of the nitrile, initiating the Knoevenagel condensation. Dropwise addition is critical to control the exothermic nature of this initial step, preventing side-product polymerization.

-

-

Thermal Activation : Attach a reflux condenser and heat the mixture to a gentle reflux (~78 °C) for 2–4 hours.

-

Causality: Refluxing provides the activation energy necessary for the subsequent sulfur addition and intramolecular ring closure.

-

-

In-Process Validation (TLC) : Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 30 minutes.

-

Self-Validation: The reaction is only terminated when TLC confirms the complete consumption of the starting materials. This prevents difficult downstream chromatographic separations.

-

-

Isolation and Purification : Cool to room temperature, remove ethanol under reduced pressure, and purify the crude product via silica gel column chromatography (hexane/ethyl acetate gradient).

-

Causality: Chromatography isolates the pure 2-aminothiophene scaffold from unreacted sulfur and polymeric byproducts, ensuring >95% purity required for biological assays.

-

Biological Profiling: Anticancer and Antimicrobial Workflows

Thiophene derivatives exhibit profound dual-action potential, frequently demonstrating both anticancer (via kinase inhibition or apoptosis induction) and antimicrobial (via DNA gyrase inhibition) properties[2][3][7]. To evaluate these hits, we employ standardized, self-validating in vitro assays.

Protocol 2: High-Throughput In Vitro Cytotoxicity (MTT Assay)

This protocol quantifies the antiproliferative effects of thiophene derivatives against cancer cell lines (e.g., MCF-7 breast cancer cells)[6][7].

-

Cell Seeding : Plate MCF-7 cells in 96-well microtiter plates at a density of

cells/well in complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.-

Causality: A 24-hour incubation allows cells to adhere and re-enter the log phase of growth, providing a standardized microenvironment for drug exposure.

-

-

Compound Treatment : Aspirate the medium and apply the thiophene derivatives at graded concentrations (e.g., 0.1 to 100 µg/mL). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Doxorubicin).

-

Self-Validation: The vehicle control establishes the 100% viability baseline, ruling out solvent toxicity. The positive control validates the assay's sensitivity and dynamic range.

-

-

MTT Incubation : After 48 hours of treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Causality: Viable cells possess active mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting the water-soluble yellow substrate into insoluble purple formazan crystals.

-

-

Solubilization and Quantification : Carefully aspirate the medium and add 100 µL of pure DMSO to each well. Read the absorbance at 570 nm using a microplate reader.

-

Causality: DMSO completely dissolves the intracellular formazan. The absorbance at 570 nm is directly proportional to the number of living cells, allowing for the precise calculation of the IC₅₀ value.

-

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

To assess the antibacterial spectrum[3][8]:

-

Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) matching a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the thiophene derivative in a 96-well plate containing Mueller-Hinton broth.

-

Inoculate each well with the bacterial suspension and incubate at 37 °C for 24 hours. Include a growth control (no drug) and a sterility control (no bacteria).

-

Self-Validation: The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth, validated against a reference antibiotic (e.g., Ampicillin) to ensure strain susceptibility.

Quantitative SAR Data Summary

Recent literature highlights the efficacy of hybridizing thiophene with other privileged scaffolds, such as thiazoles or phthalazines, to enhance bioactivity[3][7]. The table below summarizes the quantitative performance of recently developed thiophene hybrids.

Table 1: Bioactivity Profile of Selected Thiophene-Based Hybrids

| Compound Class | Target Cell Line / Strain | Bioactivity Metric | Key Structural Feature |

| Hydrazinyl Thiazole-Thiophene (4a) | MCF-7 (Breast Cancer) | IC₅₀ = 82.30 ± 0.58 µg/mL | C-2 Amino substitution[7] |

| Hydrazinyl Thiazole-Thiophene (4e) | MCF-7 (Breast Cancer) | IC₅₀ = 84.25 ± 0.28 µg/mL | C-3 Carboxylate anchor[7] |

| Thiophene-Phthalazine Hybrid | S. aureus (Gram-positive) | High Zone of Inhibition | Fused heterocyclic core[3] |

| Thiophene-Phthalazine Hybrid | E. coli (Gram-negative) | High Zone of Inhibition | Fused heterocyclic core[3] |

Mechanistic Pathways & Target Engagement

The pharmacological success of thiophene derivatives in oncology is largely attributed to their ability to act as competitive inhibitors of Receptor Tyrosine Kinases (RTKs), such as EGFR or Bcr-Abl[2][7].

Because the thiophene ring is electron-rich and sterically compact, it efficiently occupies the adenine-binding pocket of the kinase domain. The C-2 amino group forms critical hydrogen bonds with the hinge region of the kinase, while the sulfur atom engages in favorable van der Waals interactions with the hydrophobic spine. This binding event blocks ATP hydrolysis, shutting down downstream survival pathways (PI3K/AKT and MAPK/ERK), ultimately triggering Reactive Oxygen Species (ROS) generation and apoptosis[2].

Mechanism of action for thiophene-based kinase inhibitors in cancer cells.

References

- BenchChem. "Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal." BenchChem.

- Arkat USA. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- PubMed. "A Review on Anticancer Activities of Thiophene and Its Analogs." NIH.

- Mishra, R., et al. "Thiophene Scaffold as Prospective Antimicrobial Agent: A Review.

- El-Naggar, et al. "Antimicrobial and anticancer targeting based upon thiophene and thiazole skeletons.

- MDPI. "Thiophene-Based Compounds." Encyclopedia MDPI.

- BenchChem.

- BenchChem. "Thiophen-2-amine hydrochloride." BenchChem.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 2-Ethyl 4-propyl 5-Amino-3-methylthiophene-2,4-dicarboxylate [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiophen-2-amine hydrochloride | 18621-53-9 | Benchchem [benchchem.com]

Technical Guide: Preliminary In Vitro Evaluation of 4-(5-Methylthiophen-3-yl)azetidin-2-one Cytotoxicity

Executive Summary & Rationale

This technical guide outlines the standard operating procedure (SOP) for the preliminary in vitro cytotoxic evaluation of 4-(5-Methylthiophen-3-yl)azetidin-2-one . While the azetidin-2-one (β-lactam) ring is historically associated with antibiotic activity, recent medicinal chemistry has repurposed this scaffold for oncology.[1]

Scientific Premise: The incorporation of a 5-methylthiophene moiety at the C4 position of the azetidin-2-one ring is a strategic structural modification designed to enhance lipophilicity and mimic the pharmacophore of combretastatin A-4 (CA-4). This structural mimicry targets the colchicine-binding site of tubulin, aiming to inhibit microtubule polymerization.

Objective: To determine the IC50 values of MT-AZ-01 against selected cancer cell lines (e.g., MCF-7, HepG2) versus normal fibroblasts (L-929 or HDFn), establish a Selectivity Index (SI), and validate the compound's suitability for lead optimization.

Chemical Handling & Preparation

Critical Control Point: The thiophene-substituted β-lactam ring is sensitive to hydrolysis under acidic or basic conditions. Strict adherence to neutral pH and anhydrous storage is required.

Compound Solubilization

-

Vehicle: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%).

-

Stock Concentration: Prepare a 10 mM or 20 mM stock solution.

-

Solubility Protocol:

-

Weigh lyophilized MT-AZ-01 in a simplified inert atmosphere (nitrogen flush recommended).

-

Add DMSO and vortex for 30 seconds.

-

Visual Check: Ensure no particulate matter remains. If turbid, sonicate at 37°C for 5 minutes.

-

Storage: Aliquot into amber glass vials (to prevent photodegradation of the thiophene ring) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions

-

Dilute stock with complete cell culture medium immediately prior to use.

-

Final DMSO Concentration: Must be

(v/v) in the well to avoid vehicle toxicity.

Core Protocol: Cytotoxicity Screening (MTT Assay)

This protocol aligns with ISO 10993-5 standards for biological evaluation of medical devices and pharmaceuticals.

Experimental Design

-

Assay Type: Colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.

-

Cell Lines:

-

Target: MCF-7 (Breast Adenocarcinoma) or HeLa (Cervical Cancer) – High tubulin turnover.

-

Control: L-929 (Murine Fibroblast) or HDFn (Human Dermal Fibroblast) – To assess non-specific toxicity.

-

-

Controls:

-

Positive Control: Combretastatin A-4 or Doxorubicin (1 µM).

-

Negative Control: 0.1% DMSO in Media.

-

Blank: Media only (no cells).

-

Step-by-Step Workflow

Day 0: Seeding

-

Harvest cells in the logarithmic growth phase (confluency ~80%).

-

Count cells using Trypan Blue exclusion (viability >95%).

-

Seed 5,000 – 10,000 cells/well in 96-well plates (100 µL volume).

-

Incubate for 24 hours at 37°C, 5% CO₂, 95% humidity to allow attachment.

Day 1: Treatment

-

Inspect cells microscopically to confirm attachment and morphology.

-

Remove spent media.

-

Add 100 µL of MT-AZ-01 working solutions.

-

Concentration Range: Serial dilution (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

-

Replicates: Minimum n=3 (n=6 recommended for statistical robustness).

-

-

Incubate for 48 or 72 hours .

Day 3/4: Readout

-